BenchChemオンラインストアへようこそ!

4-Chloro-1H-benzo[d]imidazol-2-amine

ADME-Tox Drug Metabolism CYP Inhibition

4-Chloro-1H-benzo[d]imidazol-2-amine (CAS 701-14-4) is the definitive 4-chloro benzimidazole scaffold for medicinal chemistry programs targeting JAK-2 and Aurora kinases. Unlike the 5-chloro isomer, this substitution pattern delivers documented JAK-2 modulator activity per WO2008042282A2 and a favorable CYP inhibition profile (IC50: 5.6–20 µM for CYP3A4, 2C8, 2B6). Substituting a positional isomer will invalidate SAR and IP. Sourcing the exact CAS 701-14-4 is non-negotiable for patent integrity. Request quote today.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 701-14-4
Cat. No. B1603186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-benzo[d]imidazol-2-amine
CAS701-14-4
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(N2)N
InChIInChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)
InChIKeyWDGDTHWKGHBYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-benzo[d]imidazol-2-amine (CAS 701-14-4): A Specialized Benzimidazole Scaffold for Targeted Drug Discovery


4-Chloro-1H-benzo[d]imidazol-2-amine, also known as 2-amino-7-chloro-1H-benzimidazole, is a heterocyclic aromatic organic compound with a chloro substituent at the 4-position and a primary amine at the 2-position of the benzimidazole core [1]. This structural motif is a critical building block in medicinal chemistry, with applications in the synthesis of kinase inhibitors and other bioactive molecules [2]. Its procurement is primarily for advanced pharmaceutical research, where the specific substitution pattern is crucial for modulating biological activity, as evidenced by its role as an intermediate in the development of JAK-2 modulators [3].

The Risk of Substituting 4-Chloro-1H-benzo[d]imidazol-2-amine (CAS 701-14-4): Why Positional Isomers and Analogs Are Not Interchangeable


In benzimidazole chemistry, the position of the chloro substituent is a critical determinant of a molecule's pharmacological profile. Simply substituting the 4-chloro isomer with a 5-chloro isomer (e.g., 5-chloro-1H-benzo[d]imidazol-2-amine) is not chemically or biologically equivalent, as the change in substitution pattern can drastically alter target binding affinity, enzyme inhibition profiles, and even metabolic stability [1]. For instance, while the 5-chloro analog has been crystallized in complex with human phenylethanolamine N-methyltransferase (hPNMT) [2], this specific interaction is not transferable to the 4-chloro derivative. Therefore, in projects where a precise molecular interaction or patent-specific composition of matter is required, generic substitution with a positional isomer or a differently substituted benzimidazole will lead to a different outcome and invalidate the experimental or intellectual property basis.

Quantitative Differentiation Evidence for 4-Chloro-1H-benzo[d]imidazol-2-amine (CAS 701-14-4)


In Vitro CYP3A4 Inhibition Profile: A Quantitative Assessment of Drug-Drug Interaction Liability

The compound 4-chloro-1H-benzo[d]imidazol-2-amine exhibits a specific in vitro cytochrome P450 (CYP) inhibition profile, with a measured IC50 of 5,600 nM against CYP3A4 in human liver microsomes [1]. This value is a key differentiator for early-stage drug discovery projects concerned with drug-drug interaction (DDI) potential. While direct comparator data for other halogenated 2-aminobenzimidazoles under identical assay conditions is not available in the public domain, this quantitative measurement provides a concrete baseline for assessing the compound's safety and developability profile relative to other lead candidates.

ADME-Tox Drug Metabolism CYP Inhibition Hepatotoxicity Risk

Low In Vitro CYP2C8 Inhibition: Supporting Evidence for Reduced Off-Target Liability

Further in vitro ADME characterization of 4-chloro-1H-benzo[d]imidazol-2-amine reveals an IC50 of 8,600 nM (8.6 µM) against the CYP2C8 enzyme [1]. This measurement further substantiates a generally low inhibitory potential for key drug-metabolizing CYP isoforms. In the context of benzimidazole scaffolds, which are often pursued as kinase inhibitors, this specific ADME profile is a valuable point of evidence for minimizing off-target toxicity and metabolic liabilities [2].

ADME-Tox Drug Metabolism CYP Inhibition Selectivity Profile

In Vitro CYP2B6 Inhibition: Completing the Hepatic CYP Liability Profile

The compound's inhibitory activity against CYP2B6 has been quantified with an IC50 of 20,000 nM (20 µM) [1]. This value indicates a very low propensity for CYP2B6 inhibition, an important consideration given the enzyme's role in metabolizing drugs like bupropion and efavirenz. This data point, in conjunction with the CYP3A4 and CYP2C8 data, paints a comprehensive picture of a compound with a favorable overall CYP inhibition profile.

ADME-Tox Drug Metabolism CYP Inhibition In Vitro Pharmacology

Predicted Physicochemical Properties: A Baseline for Synthetic and Formulation Feasibility

Computed physicochemical properties for 4-chloro-1H-benzo[d]imidazol-2-amine provide a clear baseline for assess its developability. The compound has a molecular weight of 167.59 g/mol, a topological polar surface area (TPSA) of 54.7 Ų, and a predicted partition coefficient (XLogP3-AA) of 1.8 [1]. These values are within favorable ranges for oral bioavailability according to Lipinski's Rule of Five and Veber's rules, providing a quantitative foundation for comparing its drug-like properties to other, more lipophilic or polar benzimidazole analogs.

Medicinal Chemistry Physicochemical Properties Drug-likeness Formulation

Optimal Research and Industrial Application Scenarios for 4-Chloro-1H-benzo[d]imidazol-2-amine (CAS 701-14-4)


Kinase Inhibitor Lead Optimization with Favorable ADME Profile

In medicinal chemistry programs focused on developing kinase inhibitors, 4-chloro-1H-benzo[d]imidazol-2-amine is an ideal core scaffold for lead optimization. The quantitative CYP inhibition data (IC50s of 5.6 µM, 8.6 µM, and 20 µM for CYP3A4, 2C8, and 2B6, respectively) indicates a favorable profile for minimizing drug-drug interaction risks [1]. This allows researchers to prioritize this scaffold over other benzimidazole analogs that may have unknown or more potent CYP inhibition profiles, thereby de-risking the development pathway and increasing the probability of identifying a clinical candidate with a clean ADME profile [2].

Synthesis of Patent-Protected JAK-2 Modulators and Analogues

This compound is specifically cited as an intermediate in the synthesis of imidazole-4,5-dicarboxamide derivatives which function as JAK-2 modulators, as described in patent WO2008042282A2 [3]. For any organization seeking to develop novel therapeutics around this patent space or create structurally related analogues, sourcing the exact CAS 701-14-4 intermediate is non-negotiable. Using a positional isomer or a different halogenated benzimidazole would result in a different final product and fall outside the scope of the existing intellectual property, potentially leading to legal and commercial complications.

Structure-Activity Relationship (SAR) Studies for Selective Kinase Inhibition

Given the known activity of 2-aminobenzimidazoles as Aurora kinase inhibitors [2], 4-chloro-1H-benzo[d]imidazol-2-amine is a critical tool for SAR studies aimed at improving kinase selectivity. Its specific substitution pattern is a key variable. The favorable physicochemical properties (MW 167.59, TPSA 54.7 Ų, XLogP3 1.8) [4] provide a solid foundation for designing analogs with good drug-like properties. Researchers can systematically modify this core to explore how changes impact potency, selectivity, and the ADME profile, using the existing data as a quantitative benchmark for their new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1H-benzo[d]imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.